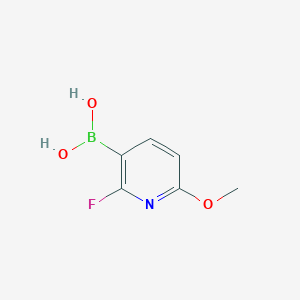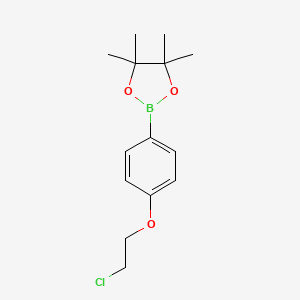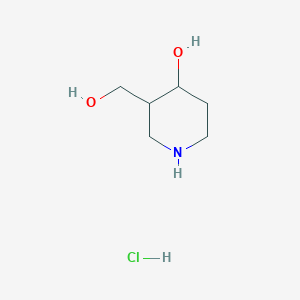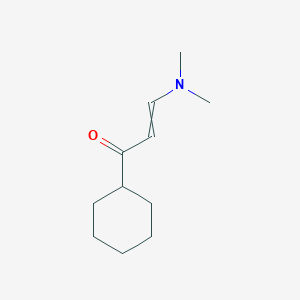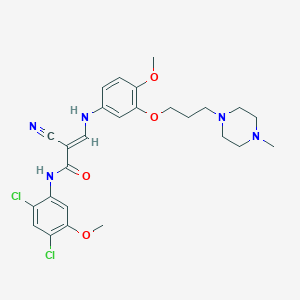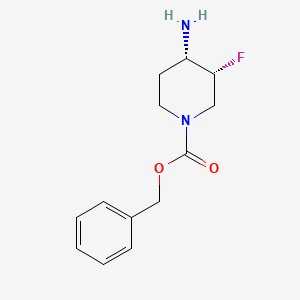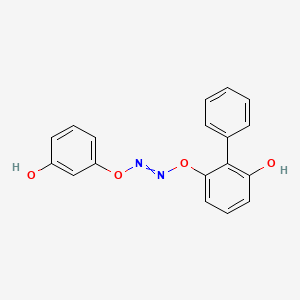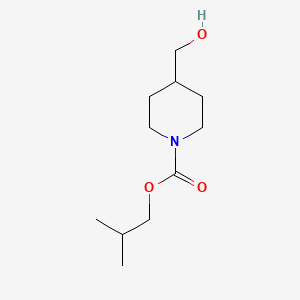
2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate is C11H21NO3 . It has a molecular weight of 215.29 . The InChI key, which is a unique identifier for chemical substances, is XITRBDLPZVGVDX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as boiling point, melting point, solubility, and stability. Unfortunately, the search results do not provide specific details on these properties for 2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate .Applications De Recherche Scientifique
Mosquito Repellent Activity
A study investigated the mosquito repellent activity of diastereoisomeric compounds similar to "2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate", focusing on structural features essential for effectiveness. The presence of a chiral carbon with the S configuration in the piperidine ring was highlighted as crucial for the compound's three-dimensional arrangement and, consequently, its repellent efficacy (Natarajan et al., 2005).
CO2 Absorption Properties
Research on the CO2 absorption characteristics of heterocyclic amines, including piperidine derivatives, demonstrated the influence of molecular structural variations. The study provided insights into the kinetics of CO2 capture and the formation of carbamate derivatives, relevant for applications in carbon capture technologies (Robinson et al., 2011).
Synthetic Intermediates
Piperidine frameworks are utilized as synthetic intermediates in natural product synthesis and compounds with pharmacological interest. A study detailed the preparation and reactivity of piperidinedione derivatives, underlying their significance in the synthesis of various therapeutic agents (Ibenmoussa et al., 1998).
ACC Inhibitors
Novel piperidine derivatives have been synthesized and evaluated as acetyl-CoA carboxylase (ACC) inhibitors, showcasing potential for the reduction of hepatic de novo fatty acid synthesis. This research highlights the pharmaceutical applications of piperidine derivatives in metabolic diseases (Chonan et al., 2011).
Synthesis of Pyrrolidines and Piperidines
A novel synthesis method for 2,3-disubstituted pyrrolidines and piperidines from alpha-amino acid carbamates or amides was developed. This process is significant for creating compounds with applications in medicinal chemistry and drug development (Boto et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
2-methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-9(2)8-15-11(14)12-5-3-10(7-13)4-6-12/h9-10,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPIIXOLVJDESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




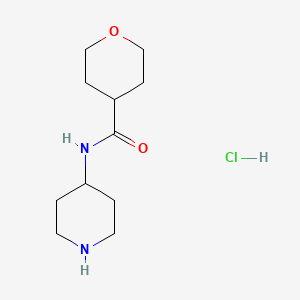
![1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine](/img/structure/B1454838.png)
